molecular formula C9H9NO3 B8410598 3-(5-Methoxymethyl-furan-2-yl)-3-oxo-propionitrile

3-(5-Methoxymethyl-furan-2-yl)-3-oxo-propionitrile

Cat. No.: B8410598
M. Wt: 179.17 g/mol
InChI Key: WMMMBTZOZPFNLY-UHFFFAOYSA-N
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Description

3-(5-Methoxymethyl-furan-2-yl)-3-oxo-propionitrile is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-[5-(methoxymethyl)furan-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C9H9NO3/c1-12-6-7-2-3-9(13-7)8(11)4-5-10/h2-3H,4,6H2,1H3

InChI Key

WMMMBTZOZPFNLY-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(O1)C(=O)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods II

Procedure details

Following the method of Turner and Jacks (J. Org Chem. 1989, 54, 4229), to a stirred solution of 11.4 ml (216 mmol) acetonitrile in 50 ml dry THF under argon at −78° C. was added dropwise 95.0 ml (95.0 mmol) lithium bis(trimethylsilyl)amide solution (1 M in THF) and stirring continued for 30 minutes, after which a solution of 7.34 g (43.1 mmol) 5-methoxymethyl-furan-2-carboxylic acid methyl ester in 20 ml THF was added dropwise and stirring continued while the reaction mixture was allowed to warm slowly to −20° C. over 2 hours. The reaction mixture was then cannulated into a rapidly stirred solution of 1M hydrochloric acid at 0° C. The mixtured was extracted twice with ether and the combined organic phases dried over sodium sulfate and concentrated in vacuo. Chromatography (ethyl acetate) afforded 7.73 g (99%) 3-(5-methoxymethyl-furan-2-yl)-3-oxo-propionitrile as an orange crystalline solid. EI-MS m/e (%): 179 (M+, 23), 148 ([M—OCH3]+, 40), 147 ([M—CH3OH]+, 44), 139 ([M—CH2CN]+, 45), 111 ([M—COCH2CN]+, 100).
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11.4 mL
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95 mL
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50 mL
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7.34 g
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20 mL
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